molecular formula C24H16N2O7 B3294029 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide CAS No. 886186-04-5

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide

Cat. No. B3294029
CAS RN: 886186-04-5
M. Wt: 444.4 g/mol
InChI Key: QJDZWYZHZLOCBX-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl moiety . Compounds with a 2,3-dihydro-1,4-benzodioxin moiety are known to exhibit various biological activities, including anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the solubility, melting point, and crystallinity can be determined experimentally.

Scientific Research Applications

Future Directions

The future research on this compound could focus on its potential biological activities, including its antibacterial potential. Further studies could also explore its mechanism of action and safety profile .

Mechanism of Action

Mode of Action

The mode of action of VU0605978-1 is currently unknown . This refers to how the compound interacts with its targets and the resulting changes that occur. Understanding the mode of action can provide insights into the compound’s therapeutic potential and possible side effects.

Action Environment

The influence of environmental factors on VU0605978-1’s action, efficacy, and stability is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, and can significantly impact the effectiveness of a compound.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O7/c27-22(14-8-9-19-20(13-14)32-11-10-31-19)23-21(17-6-1-2-7-18(17)33-23)25-24(28)15-4-3-5-16(12-15)26(29)30/h1-9,12-13H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDZWYZHZLOCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Reactant of Route 4
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Reactant of Route 5
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide

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